molecular formula C24H27FN4O3S B2914516 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 863586-94-1

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2914516
CAS No.: 863586-94-1
M. Wt: 470.56
InChI Key: GLLRNAHVLIZCDJ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a pyridine ring, and a methoxybenzene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The pyridine ring is then attached through a series of nucleophilic substitution reactions. Finally, the methoxybenzene sulfonamide moiety is introduced using sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, fluorophenyl-substituted molecules, and sulfonamide-containing compounds. Examples include:

  • N-(4-{4-[2-(2-fluorophenyl)ethyl]piperazin-1-yl}phenyl)-4-methoxybenzenesulfonamide
  • N-(2-fluorophenyl)-4-(piperazin-1-yl)benzenesulfonamide

Uniqueness

What sets N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c1-32-20-8-10-21(11-9-20)33(30,31)27-18-24(19-5-4-12-26-17-19)29-15-13-28(14-16-29)23-7-3-2-6-22(23)25/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRNAHVLIZCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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